molecular formula C13H12O4 B420993 3-Acetyl-2-methyl-1-benzofuran-5-yl acetate CAS No. 28221-76-3

3-Acetyl-2-methyl-1-benzofuran-5-yl acetate

Cat. No.: B420993
CAS No.: 28221-76-3
M. Wt: 232.23g/mol
InChI Key: WQEWETIFDKPSPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-2-methyl-1-benzofuran-5-yl acetate typically involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another common method is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . These methods provide efficient routes to produce benzofuran derivatives with high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Transition-metal catalysis is often preferred for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2-methyl-1-benzofuran-5-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-2-methyl-1-benzofuran-5-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl and methyl groups contribute to its reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(3-acetyl-2-methyl-1-benzofuran-5-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-7(14)13-8(2)16-12-5-4-10(6-11(12)13)17-9(3)15/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEWETIFDKPSPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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